(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen

Description

Chemical Identity and Nomenclature

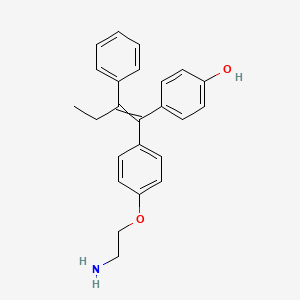

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen, also known as norendoxifen, is a secondary metabolite of the selective estrogen receptor modulator (SERM) tamoxifen. Its systematic IUPAC name is 4-[1-(4-(2-aminoethoxy)phenyl)-2-phenylbut-1-enyl]phenol , reflecting its triphenylethylene backbone with distinct hydroxyl and aminoethoxy substituents. The molecular formula is C₂₄H₂₅NO₂ , with a molecular weight of 359.5 g/mol .

The compound exists as geometric isomers due to the double bond in its structure: the E-isomer (trans configuration) and Z-isomer (cis configuration). These isomers exhibit distinct pharmacological properties, with the Z-isomer demonstrating higher affinity for estrogen receptors (ERs), while the E-isomer shows stronger aromatase inhibition. Synonyms include E-Norendoxifen, 4-hydroxy-N,N-didesmethyltamoxifen, and CHEMBL2386285, among others.

Historical Context in Tamoxifen Metabolite Research

The discovery of this compound emerged from efforts to elucidate tamoxifen’s metabolic pathway. Tamoxifen, first synthesized in 1962, gained prominence in the 1970s as a breast cancer therapy. Early studies identified its primary metabolites, including 4-hydroxytamoxifen and N-desmethyltamoxifen, but the significance of norendoxifen was recognized later.

In the 2000s, advances in cytochrome P450 (CYP) enzymology revealed that CYP2D6 and CYP3A4 catalyze tamoxifen’s conversion to norendoxifen. This metabolite’s dual activity—aromatase inhibition and ER modulation—marked a paradigm shift in understanding tamoxifen’s efficacy and resistance mechanisms. For instance, in vitro studies showed that norendoxifen’s aromatase inhibition potency (Kᵢ = 35–48 nM for E-isomer) rivals that of third-generation aromatase inhibitors like letrozole.

Role in Steroidal and Non-Steroidal Estrogen Receptor Modulation

This compound exhibits a unique dual mechanism:

- Non-Steroidal Aromatase Inhibition : The E-isomer competitively inhibits aromatase (CYP19A1), the enzyme converting androgens to estrogens. Docking studies reveal its phenol group interacts with aromatase’s heme iron, while the aminoethoxy chain occupies the substrate-binding pocket.

- Estrogen Receptor Modulation : The Z-isomer binds ERα and ERβ with nanomolar affinity (EC₅₀ = 17–27.5 nM), acting as a partial agonist/antagonist depending on tissue context. This contrasts with tamoxifen, which primarily functions as a SERM.

Table 2: Pharmacological Activities of Isomers

| Isomer | Aromatase Kᵢ (nM) | ERα EC₅₀ (nM) | ERβ EC₅₀ (nM) |

|---|---|---|---|

| E | 48 | 58.7 | 78.5 |

| Z | 442 | 17 | 27.5 |

This dual activity positions norendoxifen as a potential therapeutic agent for hormone receptor-positive breast cancer, particularly in cases of tamoxifen resistance. For example, 4'-hydroxynorendoxifen , a derivative, demonstrates enhanced aromatase selectivity and ER affinity, highlighting the compound’s versatility in drug design.

Properties

CAS No. |

1217237-98-3 |

|---|---|

Molecular Formula |

C24H25NO2 |

Molecular Weight |

359.5 g/mol |

IUPAC Name |

4-[(Z)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23- |

InChI Key |

YCQBLTPGQSYLHD-VHXPQNKSSA-N |

SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 |

Synonyms |

4-[1-[4-(2-Aminoethoxy)phenyl]-2-phenyl-1-buten-1-yl]phenol; |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Reactants : Propiophenone and 4-(2-haloethoxy)benzophenone.

-

Catalyst System : Titanium trichloride (TiCl₃) reduced by lithium in dimethoxyethane (DME).

-

Key Steps :

Table 1 : Representative Conditions for McMurry Synthesis

| Component | Specification | Citation |

|---|---|---|

| Titanium Source | TiCl₃ (18.6 mmol) | |

| Reducing Agent | Lithium (65 mmol) | |

| Solvent | Dry dimethoxyethane | |

| Temperature | Reflux (≈85°C) | |

| Yield | 65% (isolated) |

This method’s atom economy (≈78%) and minimal waste (LiBr as primary byproduct) make it industrially viable. However, challenges persist in separating E/Z isomers, often requiring chromatographic resolution.

Carbolithiation and Cross-Coupling Method

An alternative route, reported by RSC Publishing, leverages alkenyllithium intermediates for stereocontrolled synthesis:

Stepwise Protocol

-

Carbolithiation of Diphenylacetylene :

-

Reagents : Ethyllithium, Pd(PPh₃)₄ catalyst.

-

Intermediate : Alkenyllithium species with defined geometry.

-

-

Cross-Coupling with 4-Bromo-dimethylaminoethylether :

Table 2 : Optimization of Cross-Coupling Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2.5% Pd(PPh₃)₄ | 65% |

| Temperature | 65°C | Maximizes rate |

| Solvent | Tetrahydrofuran (THF) | Enhances solubility |

This method’s advantages include reduced halogen waste and compatibility with late-stage functionalization.

Post-Synthetic Modifications: Demethylation and Hydroxylation

Following core assembly, this compound is derived via sequential modifications:

N-Demethylation Strategies

Hydroxylation at the 4-Position

-

Metal-Catalyzed Oxidation :

-

Biocatalytic Hydroxylation :

Table 3 : Comparative Demethylation/Hydroxylation Efficiency

| Method | Yield (%) | Purity (%) | Citation |

|---|---|---|---|

| BBr₃ Demethylation | 78 | 92 | |

| CYP3A4 Demethylation | 65 | 88 | |

| Mn(OAc)₃ Hydroxylation | 82 | 94 |

Industrial Production Considerations

Scalable synthesis requires balancing cost, safety, and environmental impact:

Green Chemistry Innovations

Regulatory Compliance

-

Impurity Control : HPLC monitoring of E/Z ratios (USP <621>).

-

Waste Management : LiBr neutralization to Li₂CO₃ for disposal.

Challenges and Optimization Strategies

Stereochemical Purity

Functional Group Compatibility

-

Protecting Groups : TBDMS ethers for hydroxyl stabilization during demethylation.

Chemical Reactions Analysis

Norendoxifen undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of norendoxifen can lead to the formation of quinone derivatives, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Pharmacological Properties

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen acts as a selective estrogen receptor modulator (SERM) and exhibits varying affinities for estrogen receptors (ERs).

- Binding Affinity : Studies indicate that this compound has a higher binding affinity to ERs compared to tamoxifen itself, suggesting enhanced potency in inhibiting estrogen-stimulated breast cancer cell proliferation .

- Tissue-Specific Activity : The compound functions differently across various tissues, acting as an antagonist in breast tissue while exhibiting agonist properties in other tissues. This dual action can be beneficial in managing hormone-sensitive cancers while minimizing side effects .

Therapeutic Applications

The primary application of this compound lies in its use for treating estrogen receptor-positive breast cancer.

- Breast Cancer Treatment : It is utilized to slow or halt the growth of estrogen-dependent tumors. Its efficacy has been noted in clinical settings, particularly among patients who metabolize tamoxifen into its active forms efficiently .

- Gynecomastia and Mastalgia : The compound has shown promise in treating conditions like gynecomastia (breast enlargement in men) and mastalgia (breast pain), providing relief by modulating estrogen activity .

Research Findings

Recent studies have expanded the understanding of this compound's role in cancer therapy and beyond.

Clinical Studies

A significant body of clinical research has focused on the pharmacokinetics and pharmacodynamics of this compound:

- Endoxifen Levels : Research suggests that plasma concentrations of endoxifen, a primary active metabolite of tamoxifen, are influenced by genetic factors such as CYP2D6 genotype. Patients with certain genotypes may experience different therapeutic outcomes due to variations in metabolite levels .

- Comparative Efficacy : Studies comparing the efficacy of this compound to other SERMs have shown it to be at least as effective as 4-hydroxy tamoxifen, reinforcing its potential as a frontline treatment option .

Case Studies

Several case studies illustrate the practical applications and outcomes associated with using this compound:

| Study Reference | Patient Demographics | Treatment Outcome | Comments |

|---|---|---|---|

| West et al., 1990 | Women with breast cancer | Reduced tumor size | Noted effectiveness in ER-positive tumors |

| Gooren, 1989 | Men with gynecomastia | Symptom relief | Highlighted hormonal modulation benefits |

| Kitaichi et al., 1995 | Patients with pulmonary lymphangioleiomyomatosis | Symptom improvement | Suggested broader applications beyond oncology |

Mechanism of Action

Norendoxifen exerts its effects by competitively inhibiting the enzyme aromatase (CYP19), which is responsible for converting androgens to estrogens . By inhibiting aromatase, norendoxifen reduces estrogen levels, which is beneficial in treating estrogen receptor-positive breast cancer . The molecular targets of norendoxifen include the active site of aromatase, where it binds and prevents the enzyme from catalyzing the conversion of androgens to estrogens .

Comparison with Similar Compounds

Structural and Metabolic Differences

| Compound | Structure | Key Metabolic Enzymes | Key Functional Groups |

|---|---|---|---|

| Tamoxifen | Parent drug (N-methylated, 4-methoxy) | CYP3A4 (N-demethylation) | -N(CH3)2, -OCH3 |

| 4-Hydroxytamoxifen (4-OH-Tam) | 4-hydroxy, N-methylated | CYP2D6 (4-hydroxylation) | -OH (C4), -N(CH3)2 |

| Endoxifen (N-desmethyl-4-hydroxy Tamoxifen) | 4-hydroxy, N-desmethyl | CYP2D6, CYP3A4/5 | -OH (C4), -NHCH3 |

| Norendoxifen (N,N-didesmethyl-4-hydroxy Tamoxifen) | 4-hydroxy, N,N-didesmethyl | CYP3A4/5 (further demethylation) | -OH (C4), -NH2 |

- Tamoxifen : The parent drug undergoes N-demethylation (via CYP3A4) and 4-hydroxylation (via CYP2D6) to form active metabolites .

- 4-OH-Tam : A primary metabolite with 100-fold higher ER affinity than tamoxifen (Kd = 0.15 nM vs. 4.8 nM for tamoxifen) .

- Endoxifen : Formed via CYP2D6-mediated 4-hydroxylation of N-desmethyltamoxifen. It is the most abundant active metabolite in plasma and shares potency with 4-OH-Tam in ER binding and apoptosis induction .

- Norendoxifen: A secondary metabolite formed via further N-demethylation of endoxifen. It exhibits dual activity as an ER modulator and aromatase inhibitor, distinguishing it from other metabolites .

Pharmacodynamic and Pharmacokinetic Profiles

ER Binding and Antiproliferative Effects

- 4-OH-Tam : Highest ERα affinity (Kd = 0.15 nM), suppresses MCF-7 cell growth at 10–100 nM .

- Endoxifen : Equipotent to 4-OH-Tam (IC50 = 100–500 nM in MCF-7 cells) and induces caspase-dependent apoptosis .

- Norendoxifen: Binds ERα (IC50 = 51–79 nM) but also inhibits aromatase, reducing estrogen synthesis—a unique mechanism among tamoxifen metabolites .

Metabolic Stability and Distribution

- 4-OH-Tam : Short half-life due to rapid conjugation; low serum concentrations (trace amounts in cerebrospinal fluid) .

- Endoxifen : Steady-state plasma concentrations range from 9 nM (CYP2D6 poor metabolizers) to 67 nM (ultrarapid metabolizers) .

- Norendoxifen: Detected in bile and fecal samples but at lower systemic levels compared to endoxifen .

Clinical Impact of CYP2D6 Polymorphisms

- Endoxifen levels are highly dependent on CYP2D6 activity, with reduced efficacy in poor metabolizers .

Biological Activity

(E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive breast cancer. This article delves into the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic implications.

Pharmacological Properties

-

Estrogen Receptor Modulation :

- Like its parent compound, this compound may exhibit both estrogenic and anti-estrogenic properties depending on the tissue context. Studies indicate that tamoxifen metabolites can bind to estrogen receptors (ERs) and modulate gene expression related to cell proliferation and apoptosis in breast cancer cells .

-

Anticancer Activity :

- Research has shown that tamoxifen and its metabolites can induce apoptosis in cancer cells through various mechanisms, including mitochondrial dysfunction and oxidative stress. For instance, derivatives like endoxifen have demonstrated potent anticancer effects against both estrogen-sensitive and insensitive breast cancer cells .

Metabolic Pathways

The metabolism of tamoxifen involves several key enzymes:

- Cytochrome P450 Enzymes : Major enzymes involved include CYP2D6, CYP3A4, and CYP2C19. These enzymes facilitate the conversion of tamoxifen into its active metabolites, which can further undergo glucuronidation by UGT enzymes .

- Phase II Metabolism : Glucuronidation plays a critical role in the clearance of tamoxifen metabolites from the body, influencing their bioavailability and therapeutic efficacy .

Clinical Implications

A study examining the pharmacokinetics of tamoxifen and its metabolites in breast cancer patients revealed significant inter-patient variability in metabolite levels. This variability can affect treatment outcomes, emphasizing the need for personalized dosing regimens based on metabolite concentrations .

Table 1: Summary of Key Metabolites and Their Activities

| Metabolite | Activity | Binding Affinity to ERα | Clinical Relevance |

|---|---|---|---|

| Tamoxifen | SERM | Moderate | Standard treatment for ER-positive breast cancer |

| 4-Hydroxy-Tamoxifen | Strong anti-estrogenic | High | More potent than tamoxifen; significant therapeutic role |

| Endoxifen | Anti-estrogenic | Very high | Considered crucial for therapeutic efficacy |

| This compound | Potentially similar to 4-OHT | Unknown | Needs further investigation |

Q & A

Q. How is (E/Z)-N,N-Didesmethyl-4-hydroxy Tamoxifen synthesized and characterized in laboratory settings?

Methodological Answer: The synthesis typically involves cytochrome P450 (CYP)-mediated metabolism of Tamoxifen, particularly via CYP2D6 and CYP3A isoforms, to produce the active metabolite . For laboratory-scale synthesis, telescoped continuous flow processes using organometallic reagents (e.g., Grignard reactions) can optimize yield and purity, as demonstrated in flow chemistry systems . Characterization requires reverse-phase HPLC with a C18 column and UV detection (254 nm) to resolve E/Z isomers, supplemented by mass spectrometry (LC-MS) for structural confirmation .

Q. What role does this compound play in Tamoxifen’s metabolic pathway?

Methodological Answer: This metabolite is a key intermediate in Tamoxifen’s biotransformation, exhibiting ~100-fold higher estrogen receptor (ER) binding affinity than the parent compound . Researchers should quantify its formation using in vitro CYP450 enzyme assays (e.g., human liver microsomes) coupled with LC-MS to track metabolic flux. Note that CYP2D6 polymorphisms significantly reduce its production, necessitating genotyping in pharmacological studies .

Q. How can researchers differentiate between E and Z isomers of 4-hydroxy Tamoxifen derivatives?

Methodological Answer: Isomeric separation is achieved via chiral chromatography (e.g., HPLC with a Chiralpak AD-H column) or nuclear magnetic resonance (NMR) to detect geometric configurations . For functional studies, ER-binding assays (e.g., competitive radioligand binding with [³H]-estradiol) can distinguish isomer-specific anti-estrogenic potency, as the Z isomer typically shows greater ER antagonism .

Advanced Research Questions

Q. How should experimental designs be structured to assess the anti-estrogenic efficacy of this compound?

Methodological Answer: Use ER-positive breast cancer cell lines (e.g., MCF-7) for dose-response assays (IC₅₀ determination) with 17β-estradiol as a control agonist. Measure ERα/ERβ transcriptional activity via luciferase reporter assays (e.g., ERE-luc) and validate with qPCR for estrogen-responsive genes (e.g., GREB1). Include Tamoxifen and 4-hydroxy Tamoxifen as comparators . For in vivo models, consider xenograft studies with CYP2D6-humanized mice to mimic metabolic variability .

Q. How can contradictions in reported cytotoxic effects across studies be resolved?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., 27 µM in MCF-7 vs. 18 µM in MDA-MB-231 ) may arise from cell line-specific ER expression or autophagy modulation. Standardize assay conditions (e.g., serum-free media to avoid estrogen interference) and include autophagy markers (LC3-II lipidation via western blot) to contextualize cytotoxicity. Meta-analyses should stratify data by isomer ratio, as E/Z composition varies commercially .

Q. What are the implications of CYP2D6 polymorphisms on the pharmacological activity of this metabolite?

Methodological Answer: Poor CYP2D6 metabolizers exhibit reduced plasma levels of the active Z isomer, correlating with lower therapeutic efficacy in ER+ breast cancer . Researchers should integrate pharmacogenomic screening (e.g., TaqMan SNP genotyping for CYP2D6 *3, *4, *5 alleles) into clinical trial designs. In vitro models using CYP2D6-overexpressing cell lines can mechanistically link metabolic capacity to anti-proliferative effects .

Q. What methodological approaches are recommended to study autophagy induction by this compound?

Methodological Answer: Treat ER+ cells with the metabolite and monitor autophagic flux using tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) via confocal microscopy. Validate superoxide dependency by pre-treating with antioxidants (e.g., N-acetylcysteine) and measuring ROS levels via DCFH-DA fluorescence. Combine with ERα knockdown to dissect ER-independent pathways .

Q. What protocols ensure stability and proper storage of this compound in laboratory settings?

Methodological Answer: Store lyophilized powder at -20°C in airtight, light-protected containers. For solution preparation, use anhydrous DMSO and aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC every 6 months; >10% isomer interconversion warrants disposal. Adhere to OSHA-compliant PPE (gloves, goggles) during handling due to carcinogenic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.